molecular formula C12H18N2O B2428193 N-(1-cyanocyclopropyl)cycloheptanecarboxamide CAS No. 1355844-38-0

N-(1-cyanocyclopropyl)cycloheptanecarboxamide

Cat. No.: B2428193
CAS No.: 1355844-38-0
M. Wt: 206.289
InChI Key: STROWUFBQXIAEL-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)cycloheptanecarboxamide is a chemical compound with the molecular formula C12H18N2O It is characterized by the presence of a cyanocyclopropyl group attached to a cycloheptanecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopropyl)cycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with a cyanocyclopropylamine derivative. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopropyl)cycloheptanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like halogens and acids are employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1-cyanocyclopropyl)cycloheptanecarboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopropyl)cycloheptanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-(1-cyanocyclopropyl)cycloheptanecarboxamide can be compared with other similar compounds, such as:

    N-(1-cyanocyclopropyl)cyclohexanecarboxamide: This compound has a similar structure but with a cyclohexane ring instead of a cycloheptane ring, which may result in different chemical properties and reactivity.

    N-(1-cyanocyclopropyl)benzoic acid:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)cycloheptanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-12(7-8-12)14-11(15)10-5-3-1-2-4-6-10/h10H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STROWUFBQXIAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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